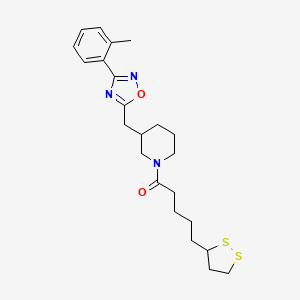
5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C23H31N3O2S2 and its molecular weight is 445.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(1,2-Dithiolan-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pentan-1-one (CAS Number: 2034434-15-4) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of the compound is characterized by a dithiolan moiety and a piperidine ring, which are known for their biological significance. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O2S2 |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 2034434-15-4 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- COX Inhibition : Preliminary studies suggest that it may exhibit inhibition against cyclooxygenase (COX) enzymes, particularly COX-II. COX inhibitors are significant in managing inflammation and pain.
- Antioxidant Activity : The presence of dithiolane may provide antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : The piperidine derivative may influence neurotransmitter systems, suggesting possible neuroprotective roles.
In Vitro Studies
A study examining the compound's effect on COX enzymes revealed moderate inhibitory activity against COX-I and more pronounced effects against COX-II. The IC50 values for various derivatives in this class ranged from 0.52 to 22.25 μM, indicating potential for anti-inflammatory applications .
Case Studies
- Anti-inflammatory Activity : In vivo studies demonstrated that similar compounds within the dithiolan class exhibited significant anti-inflammatory effects, with one derivative showing up to 64.28% inhibition compared to standard treatments like Celecoxib .
- Neuroprotective Effects : Research involving similar piperidine derivatives indicated potential neuroprotective effects through modulation of neurotransmitter release and reduction of neuroinflammation .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S2/c1-17-7-2-4-10-20(17)23-24-21(28-25-23)15-18-8-6-13-26(16-18)22(27)11-5-3-9-19-12-14-29-30-19/h2,4,7,10,18-19H,3,5-6,8-9,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRQOPGYHOICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CCCCC4CCSS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














